[4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid: is an organic compound that features a cyclohexyl ring substituted with an acetyl-ethyl-amino group and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps:
Formation of the cyclohexyl ring: Starting with a cyclohexane derivative, the ring is functionalized to introduce the amino group.
Introduction of the acetyl-ethyl-amino group: This step involves the acetylation of an ethyl-amino precursor, followed by its attachment to the cyclohexyl ring.
Attachment of the amino-acetic acid moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk synthesis: Utilizing large-scale reactors to carry out the multi-step synthesis.
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetyl groups.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and amines are typical products.
Substitution: Substituted amines and amides are formed.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may inhibit specific enzymes, making it useful in biochemical studies.
Protein Interaction: The compound can interact with proteins, affecting their function.
Medicine
Drug Development:
Therapeutic Agents: It may exhibit therapeutic properties for certain diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemicals.
Mechanism of Action
The mechanism of action of [4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid involves:
Molecular Targets: The compound targets specific enzymes and proteins.
Pathways: It may interfere with metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(Acetyl-amino)-cyclohexylamino]-acetic acid
- [4-(Ethyl-amino)-cyclohexylamino]-acetic acid
- [4-(Acetyl-ethyl-amino)-benzylamino]-acetic acid
Uniqueness
- Structural Features : The combination of the acetyl-ethyl-amino group with the cyclohexyl ring and amino-acetic acid moiety is unique.
- Reactivity : The compound exhibits distinct reactivity patterns compared to its analogs.
- Applications : Its specific applications in various fields set it apart from similar compounds.
Properties
IUPAC Name |
2-[[4-[acetyl(ethyl)amino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-14(9(2)15)11-6-4-10(5-7-11)13-8-12(16)17/h10-11,13H,3-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTLARZLGOKCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NCC(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229878 |
Source
|
Record name | Glycine, N-[trans-4-(acetylethylamino)cyclohexyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2103397-18-6 |
Source
|
Record name | Glycine, N-[trans-4-(acetylethylamino)cyclohexyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.